molecular formula C21H18N6O3 B2696161 N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 841211-69-6

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2696161
CAS No.: 841211-69-6
M. Wt: 402.414
InChI Key: UPKUOZXNQYLEFJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to an acetamidophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has a wide range of applications in scientific research:

Future Directions

The future directions for the study of this compound could include further investigation of its biological and pharmacological activities. Given the activities observed in similar compounds, it may be worthwhile to explore its potential applications in medicine .

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide interacts with its target FLT3 by mimicking the adenine ring of ATP, allowing the compound to bind to the hinge region in the kinase active sites . This interaction inhibits the kinase activity of FLT3, thereby blocking the signal transduction pathways that lead to uncontrolled cell proliferation .

Biochemical Pathways

The inhibition of FLT3 by N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide affects multiple biochemical pathways involved in cell proliferation and survival. This includes the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are critical for cell growth, survival, and differentiation .

Result of Action

The molecular and cellular effects of N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide’s action include the inhibition of uncontrolled cell proliferation, particularly in cancer cells. This compound has shown remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-acetamidophenyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to introduce the pyrimidine ring, followed by acylation with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine
  • N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is unique due to its specific acetamidophenyl and pyrazolo[3,4-d]pyrimidine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-14(28)24-15-7-9-16(10-8-15)25-19(29)12-26-13-22-20-18(21(26)30)11-23-27(20)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKUOZXNQYLEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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